molecular formula C20H18N4O3S B11019827 1-(4-methoxyphenyl)-5-oxo-N-(4-(pyridin-3-yl)thiazol-2-yl)pyrrolidine-3-carboxamide

1-(4-methoxyphenyl)-5-oxo-N-(4-(pyridin-3-yl)thiazol-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B11019827
M. Wt: 394.4 g/mol
InChI Key: GWISMIIONGPQDR-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-5-oxo-N-(4-(pyridin-3-yl)thiazol-2-yl)pyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-5-oxo-N-(4-(pyridin-3-yl)thiazol-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Thiazole Ring: This step may involve the use of thioamides and halogenated compounds under specific conditions to form the thiazole ring.

    Attachment of the Pyridine Ring: This can be done through coupling reactions, such as Suzuki or Stille coupling, using palladium catalysts.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-5-oxo-N-(4-(pyridin-3-yl)thiazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium catalysts, and other reducing agents.

    Substitution: Halogenated compounds, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(4-methoxyphenyl)-5-oxo-N-(4-(pyridin-3-yl)thiazol-2-yl)pyrrolidine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of various diseases.

    Biological Research: It is used in studies to understand its effects on biological systems, including its interactions with proteins and enzymes.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-5-oxo-N-(4-(pyridin-3-yl)thiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-5-oxo-N-(4-(pyridin-3-yl)thiazol-2-yl)pyrrolidine-3-carboxamide
  • 1-(4-fluorophenyl)-5-oxo-N-(4-(pyridin-3-yl)thiazol-2-yl)pyrrolidine-3-carboxamide
  • 1-(4-bromophenyl)-5-oxo-N-(4-(pyridin-3-yl)thiazol-2-yl)pyrrolidine-3-carboxamide

Uniqueness

1-(4-methoxyphenyl)-5-oxo-N-(4-(pyridin-3-yl)thiazol-2-yl)pyrrolidine-3-carboxamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C20H18N4O3S

Molecular Weight

394.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-5-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C20H18N4O3S/c1-27-16-6-4-15(5-7-16)24-11-14(9-18(24)25)19(26)23-20-22-17(12-28-20)13-3-2-8-21-10-13/h2-8,10,12,14H,9,11H2,1H3,(H,22,23,26)

InChI Key

GWISMIIONGPQDR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC(=CS3)C4=CN=CC=C4

Origin of Product

United States

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